Product packaging for 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-(Cat. No.:CAS No. 136-84-5)

2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Cat. No.: B093206
CAS No.: 136-84-5
M. Wt: 146.14 g/mol
InChI Key: WVJOGYWFVNTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Chemical Synthesis and Biological Systems

The imidazolidinone scaffold is a cornerstone in drug discovery and medicinal chemistry. nih.gov Compounds incorporating this structure have demonstrated a wide array of biological activities, including potential as anticancer, antibacterial, and antiviral agents. ontosight.ainih.govontosight.ai For instance, certain N-arylsulfonylimidazolidinone derivatives have shown significant in vitro anticancer activity, with some exhibiting results comparable to the established drug doxorubicin (B1662922) against specific cancer cell lines. nih.gov The core structure is also found in several FDA-approved drugs, such as the antiviral imidapril (B193102) and the antibiotic azlocillin, highlighting its therapeutic relevance. wikipedia.orgnih.gov

Beyond its direct biological applications, 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- and its relatives are valuable intermediates in organic synthesis. ontosight.aimdpi.com They act as versatile building blocks for constructing more complex molecules. ontosight.ai For example, the related compound 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) is used in the textile industry as a cross-linking agent for creating "wash and wear" fabrics. chemicalbook.com The reactivity of the imidazolidinone ring and its substituents allows for the synthesis of a diverse range of chemical entities for research in materials science, cosmetics, and drug delivery systems. ontosight.ai

Structural Basis of Imidazolidinone Functionality

Imidazolidinones are five-membered heterocyclic compounds structurally related to imidazolidine, featuring a saturated C₃N₂ nucleus with a urea (B33335) functional group at the 2-position. wikipedia.org The functionality of the imidazolidinone scaffold is derived from its distinct chemical structure. The presence of the polar urea moiety within the ring, along with the nitrogen atoms, allows for hydrogen bonding, which can facilitate interactions with biological molecules like enzymes and receptors. ontosight.ai

In the case of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, the two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atoms further enhance its hydrophilic nature. ontosight.ai This polarity influences its solubility and reactivity. The structure of the imidazolidinone ring can also be modified to influence its biological activity; for example, the steric bulk and hydrophobicity of substituent groups can significantly enhance or diminish the anticancer properties of certain derivatives. nih.gov Peptidomimetics containing imidazolidin-2-one scaffolds can act as proline analogues, inducing specific secondary structures in peptides due to the restricted geometry of the peptide bond preceding the ring. nih.gov

Table 1: Properties of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Property Value
IUPAC Name 1,3-Bis(hydroxymethyl)imidazolidin-2-one
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.15 g/mol
Appearance White crystalline solid
Stereochemistry Achiral

This table summarizes key chemical properties of the title compound. ontosight.ainih.govepa.gov

Overview of Imidazolidinone Heterocycle Research

Research into imidazolidinone heterocycles is a dynamic and expanding field, driven by their prevalence in bioactive compounds and their utility as synthetic intermediates. nih.govmdpi.com A significant portion of this research focuses on developing novel and efficient synthetic protocols. mdpi.com Traditional methods often involve the cyclocondensation of 1,2-diamines with carbonylating agents. mdpi.com However, recent advancements have explored diverse catalytic strategies to construct the imidazolidinone ring, such as the diamination of olefins, intramolecular hydroamination of urea derivatives, and the expansion of aziridine (B145994) rings. mdpi.com

Another major research thrust is the exploration of the biological potential of new imidazolidinone derivatives. mdpi.com Scientists are actively synthesizing and screening libraries of these compounds for a range of therapeutic applications, including antiviral (specifically against HIV, dengue, and hepatitis C), antimicrobial, and anticancer activities. mdpi.com Structure-activity relationship (SAR) studies are crucial in this area, helping to define how different chemical modifications to the imidazolidinone scaffold affect its biological function. nih.govnih.gov The development of imidazolidinone-based organocatalysts, such as the MacMillan catalyst, also represents a significant area of investigation, changing how certain chemical transformations are performed. acs.org

Table 2: Selected Imidazolidinone-Containing Drugs

Drug Name Ring System Therapeutic Use
Imidapril 2-Imidazolidinone Antihypertensive
Azlocillin 2-Imidazolidinone Antibiotic
Spiperone 4-Imidazolidinone Antipsychotic
Hetacillin 4-Imidazolidinone Antibiotic

This table provides examples of approved drugs that feature an imidazolidinone core structure. wikipedia.orgnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B093206 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- CAS No. 136-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(hydroxymethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJOGYWFVNTSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059666
Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-84-5
Record name Dimethylolethyleneurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamol TsEM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(hydroxymethyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV678N9PLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches to 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

The traditional synthesis of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is a two-stage process. The first stage involves the formation of the core heterocyclic structure, 2-imidazolidinone (also known as ethylene (B1197577) urea), which is subsequently subjected to hydroxymethylation.

Reactant Precursors and Reaction Conditions

The synthesis of the 2-imidazolidinone precursor can be achieved through several routes. A common industrial method involves the reaction of ethylenediamine (B42938) with urea (B33335). This reaction is typically heated to drive off ammonia (B1221849) and promote cyclization. Another approach involves the reaction of urea with glyoxal (B1671930) in the presence of an acid catalyst, such as sulfonic acid, to first form dihydroxy ethylene urea, which can then be processed. patsnap.comgoogle.com

The second stage, hydroxymethylation, involves the reaction of the pre-formed 2-imidazolidinone with formaldehyde (B43269). wikipedia.org This condensation reaction creates the final 1,3-bis(hydroxymethyl)- derivative.

Key reaction parameters are summarized in the table below.

StageReactantsCatalyst/MediumTemperature (°C)Key Features
Cyclization Ethylenediamine, UreaHeat>100Ammonia is evolved as a byproduct.
Cyclization Urea, GlyoxalSulfonic acid30-60Forms a dihydroxy ethylene urea intermediate. patsnap.comgoogle.com
Hydroxymethylation 2-Imidazolidinone, FormaldehydeAcidic or Basic70-200Can be performed in aqueous solution or solvents like methanol. wikipedia.org

The reaction temperature for hydroxymethylation is a critical parameter; while the reaction can proceed at high temperatures (~200°C), the use of an acid catalyst can lower this requirement to around 70°C. wikipedia.orghw.ac.uk The reaction is often carried out in a solvent such as water or methanol, with reagents like paraformaldehyde serving as the formaldehyde source. wikipedia.org

Cyclization and Hydroxymethylation Mechanisms

Cyclization Mechanism (Ethylenediamine + Urea): The formation of the 2-imidazolidinone ring from ethylenediamine and urea proceeds through a nucleophilic substitution pathway.

One of the primary amine groups of ethylenediamine attacks the electrophilic carbonyl carbon of urea.

This addition is followed by the elimination of an ammonia molecule, forming an N-substituted urea intermediate.

An intramolecular cyclization then occurs, where the second primary amine group of the ethylenediamine moiety attacks the same carbonyl carbon.

A second molecule of ammonia is eliminated, resulting in the formation of the stable, five-membered 2-imidazolidinone ring.

Hydroxymethylation Mechanism: The hydroxymethylation of 2-imidazolidinone involves the reaction of formaldehyde with the N-H bonds of the cyclic urea. This reaction is a type of N-alkylation and can be catalyzed by both acids and bases. wikipedia.orgresearchgate.net

Under basic conditions, the mechanism proceeds as follows:

A base abstracts a proton from one of the nitrogen atoms of the 2-imidazolidinone ring, forming a nucleophilic amide anion.

This anion then attacks the electrophilic carbon atom of formaldehyde.

Protonation of the resulting alkoxide yields the N-hydroxymethyl group. mdpi.com This process is repeated on the second nitrogen atom to yield the 1,3-bis(hydroxymethyl)- product. jst.go.jptandfonline.comresearchgate.net The reaction is reversible and exists in equilibrium. researchgate.netresearchgate.net

Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atoms of the 2-imidazolidinone. researchgate.netirispublishers.com

Catalytic Strategies for Imidazolidinone Synthesis

Modern synthetic efforts have focused on developing more efficient and sustainable catalytic methods for producing the core 2-imidazolidinone structure. These strategies often utilize transition metal catalysts or heterogeneous systems to improve yields, reduce waste, and employ more environmentally benign reagents.

Metal-Catalyzed Hydroamination Reactions

Metal-catalyzed intramolecular hydroamination represents an atom-economical approach to forming the imidazolidinone ring. mdpi.com This method involves the cyclization of unsaturated urea derivatives, such as allylic or propargylic ureas. acs.org Palladium-based catalysts, for example, have been employed to facilitate the intramolecular diamination of alkenes. organic-chemistry.org The general mechanism involves the coordination of the metal to the unsaturated C-C bond, which activates it for nucleophilic attack by the nitrogen atoms of the urea moiety, leading to ring closure. This strategy offers a powerful alternative to traditional condensation reactions. acs.org

Heterogeneous Catalysis in Cyclic Urea Formation

The use of solid, reusable catalysts is a cornerstone of green chemistry. In the synthesis of cyclic ureas, heterogeneous catalysts offer significant advantages, including simplified product purification and catalyst recycling.

Cerium oxide (CeO₂) has emerged as a highly effective and robust heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and carbon dioxide (CO₂). rsc.orgrsc.org This approach is particularly attractive as it utilizes CO₂, a renewable and non-toxic C1 feedstock, in place of hazardous reagents like phosgene (B1210022). acs.orgnih.gov

The reaction is typically performed in a solvent like 2-propanol at moderate temperatures (e.g., 140-160°C) and low CO₂ pressures. rsc.orgepa.gov The CeO₂ catalyst can be recovered and reused multiple times without significant loss of activity. nih.gov

Proposed Mechanism on CeO₂ Surface: rsc.orgrsc.org

Adsorption of ethylenediamine and CO₂ onto the CeO₂ surface.

Formation of carbamic acid and carbamate (B1207046) species on the catalyst surface.

An amino group from an adsorbed species performs a nucleophilic attack on the carbamate carbonyl group.

This intramolecular cyclization, followed by dehydration, produces 2-imidazolidinone.

The product desorbs from the surface, regenerating the active catalytic sites.

The table below summarizes the performance of CeO₂ in this synthesis.

ReactantsCatalystSolventTemperature (°C)CO₂ Pressure (MPa)Yield (%)
Ethylenediamine, CO₂CeO₂2-Propanol1600.3 - 0.578-98
Ethylenediamine CarbamateCeO₂2-Propanol140N/A (under Ar)83

Data sourced from multiple studies on CeO₂ catalysis. rsc.orgrsc.orgnih.gov

Sustainable Synthetic Protocols

The development of sustainable pathways for imidazolidinone synthesis focuses on reducing environmental impact by using greener reagents, catalysts, and reaction conditions.

Carbon Dioxide as a C1 Source: As mentioned, the most significant sustainable protocol is the replacement of toxic carbonylation agents with CO₂. researchgate.net Catalytic systems, particularly those using heterogeneous catalysts like CeO₂, are at the forefront of this effort. researchgate.net This route produces water as the only byproduct, making it an exceptionally clean process. nih.gov

Ionic Liquids: Ionic liquids (ILs) have been explored as both catalysts and reaction media for the synthesis of 2-imidazolidinone from ethylenediamine and CO₂. researchgate.netdcu.iegoogle.com For instance, SBA-15 mesoporous silica (B1680970) supported with dendritic imidazolium (B1220033) ILs has been shown to be an effective heterogeneous catalyst, achieving high yields. researchgate.net The non-volatile and thermally stable nature of ILs makes them suitable for these reactions. rsc.orgrushim.ru

Solvent-Free Conditions: Organocatalysis under solvent-free conditions offers another green alternative. Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have been reported as effective organocatalysts for the chemical fixation of CO₂ into imidazolidin-2-ones from propargylamines and primary amines under solvent-free conditions. unipr.it These strong, non-nucleophilic bases can activate the substrates and facilitate the reaction with CO₂ without the need for a solvent.

Formation of Complex Imidazolidinone Architectures

The foundational imidazolidinone scaffold serves as a building block for a variety of more complex molecular structures, including fused and spirocyclic systems. These advanced architectures are often pursued for their potential applications in medicinal chemistry and materials science.

Synthesis of Fused Ring Imidazolidinone Derivatives

Fused ring systems incorporating the imidazolidinone moiety are accessible through several synthetic strategies, often involving intramolecular cyclization or annulation reactions. These methods create rigid, polycyclic structures with defined stereochemistry.

One notable approach is the redox-annulation of cyclic secondary amines (such as 1,2,3,4-tetrahydroisoquinoline (B50084) or pyrrolidine) with α-ketoamides. acs.orgacs.org These reactions, which can be accelerated by catalytic amounts of benzoic acid, proceed through a redox-neutral pathway to form polycyclic imidazolidinone derivatives in good yields. acs.orgacs.org Another advanced method involves the silver(I)-catalyzed intramolecular 1,2-diamination of alkynes to construct fused indole–imidazolidinone derivatives. mdpi.com This process features a double cyclization of urea derivatives generated in situ. mdpi.com

Table 2: Methodologies for Fused Imidazolidinone Synthesis
MethodologyReactantsCatalyst/ConditionsProduct TypeReference
Redox-AnnulationCyclic secondary amines, α-KetoamidesBenzoic acid (cat.), Toluene, RefluxPolycyclic 4-imidazolidinones acs.orgacs.org
Intramolecular Diamination of AlkynesAminophenyl propargyl alcohols, IsocyanatesAg(I)-catalyzedFused Indole–imidazolidinones mdpi.com
Cyclocondensation(Hetero)aromatic ortho-diamines, AldehydesChlorotrimethylsilane (TMSCl), DMFBenzimidazoles and related fused imidazoles organic-chemistry.org

Preparation of Spiro-Imidazolidinone Systems

Spiro-imidazolidinones are a class of compounds where the imidazolidinone ring is linked to another ring system through a single, shared quaternary carbon atom. Their synthesis often employs multicomponent reactions to build molecular complexity efficiently.

A one-pot multicomponent reaction has been developed for the straightforward synthesis of chiral spiro-imidazolidinone cyclohexenones from aminophenols, α,β-unsaturated aldehydes, and α-amino acids. acs.orgacs.org This reaction demonstrates exceptional diastereoselectivity and avoids the need for transition metals or external organocatalysts. acs.orgacs.org Another powerful technique is the palladium-catalyzed sequential allylic and aromatic C-H amination process, which starts from α-methylstyrenes and di-tert-butyldiaziridinone to generate spirocyclic indolines containing an imidazolidinone scaffold. mdpi.com This method is notable for creating four C-N bonds and a spiro quaternary carbon in a single operation. mdpi.com Microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reactions have also been effectively used to synthesize various spiro compounds. nih.gov

Table 3: Synthesis of Spiro-Imidazolidinone Systems
MethodologyKey ReactantsProduct TypeKey FeaturesReference
One-Pot Multicomponent ReactionAminophenols, α,β-Unsaturated aldehydes, α-Amino acidsSpiro-imidazolidinone cyclohexenonesHigh diastereoselectivity (>20:1 dr), Scalable acs.orgacs.org
Sequential C-H Aminationα-Methylstyrenes, Di-tert-butyldiaziridinoneSpirocyclic indolines with imidazolidinonePd-catalyzed, Forms 4 C-N bonds and 1 spiro center mdpi.com
Microwave-Assisted Domino ReactionIsatin, Malononitrile, Barbituric acidSpiro compoundsIonic liquid catalyst, Good yields (43-98%) nih.gov

Derivatives and Analogues of 2 Imidazolidinone, 1,3 Bis Hydroxymethyl

N-Substituted Imidazolidinone Derivatives

Substitution at the nitrogen atoms of the imidazolidinone ring is a primary strategy for creating new derivatives. researchgate.net These N-substituted imidazolidin-2-ones are significant as synthetic intermediates for more complex molecules. mdpi.com A variety of synthetic routes exist, often starting from 1,2-diamines or N-allylureas. mdpi.comnih.gov

One common approach involves the cyclocondensation of a 1,2-diamine with a carbonylating agent. nih.gov For instance, reacting N,N'-disubstituted diamines allows for the direct synthesis of 1,3-disubstituted imidazolidin-2-ones. Another method involves the intramolecular cyclization of urea (B33335) derivatives. The synthesis of 4-(hetero)arylimidazolidin-2-ones has been achieved through the intramolecular cyclization and electrophilic substitution of N-(2,2-dialkoxyethyl) ureas. mdpi.com Palladium-catalyzed reactions have also been employed, such as the conversion of N-allylureas to imidazolidin-2-ones. mdpi.com

Derivative TypeSynthetic PrecursorsKey Reaction TypeReference
1,3-Disubstituted Imidazolidin-2-onestrans-(R,R)-Diaminocyclohexane, Carbonyldiimidazole (CDI)Cyclization nih.gov
4-(Hetero)aryl-imidazolidin-2-onesN-(2,2-Dialkoxyethyl) ureas, C-nucleophilesIntramolecular Cyclization / Electrophilic Substitution mdpi.com
Various N-Substituted Imidazolidin-2-onesN-Allylamines, IsocyanatesPd-catalyzed Cyclization of N-allylureas mdpi.com
N,N-bis(arylmethyl)imidazolidine derivativesN,N-bis(arylmethyl)ethane-1,2-diamines, AldehydesCyclocondensation researchgate.net

Functionalization at the Imidazolidinone Ring System

Beyond substitution at the nitrogen atoms, the carbon backbone of the imidazolidinone ring can also be functionalized. These modifications can introduce new stereocenters or reactive handles for further chemical transformations. researchgate.net Synthetic strategies often build the functionalized ring from acyclic precursors, incorporating the desired functionality during the cyclization process. mdpi.com

Several catalytic methods have been developed for this purpose:

Catalytic Diamination of Unsaturated Bonds : Metal-catalyzed diamination of alkenes, dienes, or alkynes using ureas as the nitrogen source is an effective strategy to construct the imidazolidinone ring with substituents on the carbon backbone. mdpi.com For example, the palladium-catalyzed intermolecular diamination of 1,3-dienes with 1,3-dialkylureas yields vinyl-substituted imidazolidinones. mdpi.com

Aziridine (B145994) Ring Expansion : The reaction of aziridines with isocyanates, catalyzed by various metal complexes, can lead to the formation of substituted imidazolidin-2-ones. mdpi.com

Intramolecular Hydroamination : The cyclization of unsaturated ureas, such as propargylic ureas, can be catalyzed by bases or metal catalysts to form imidazolidin-2-ones and imidazol-2-ones with substituents at the C4 and C5 positions. mdpi.comacs.org

Functionalization StrategyDescriptionCatalyst/Reagent ExampleReference
Catalytic Diamination of DienesIntermolecular reaction of 1,3-dienes with dialkyl ureas to form vinyl imidazolidinones.Palladium(II) complexes mdpi.com
Aziridine Ring ExpansionCycloaddition of functionalized aziridines with isocyanates.Iodide anions or Nickel complexes mdpi.com
Intramolecular HydroamidationBase-catalyzed cyclization of propargylic ureas.Phosphazene base (BEMP) acs.org
Intramolecular Cyclization/SubstitutionCyclization of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles to yield 4-substituted derivatives.Trifluoroacetic acid (TFA) mdpi.com

Thio-Analogues and Other Heteroatom Substitutions

Replacing the carbonyl oxygen of the imidazolidinone ring with other heteroatoms, most commonly sulfur, leads to analogues with distinct chemical properties. Imidazolidine-2-thione, the direct thio-analogue, and its derivatives are of significant interest. nih.gov

The synthesis of imidazolidine-2-thiones often involves the reaction of a 1,2-diamine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole. scialert.net These thio-analogues can be further modified. For example, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives were synthesized from N-arylcyanothioformamides and aryl isocyanates. nih.gov These compounds can then be converted to the corresponding 4-thioxo-2,5-imidazolidindiones via imine hydrolysis. nih.gov The synthesis of polyurethanes has also been reported using 1,3-bis(hydroxymethyl) benzimidazolin-2-thione as a hard segment, showcasing the utility of these thio-analogues in polymer chemistry. researchgate.net

AnalogueKey Structural FeatureSynthetic PrecursorsReference
Imidazolidine-2-thioneC=S at position 21,2-Diamine + Thiocarbonyl transfer agent nih.govscialert.net
5-Imino-4-thioxo-2-imidazolidinoneC=O at 2, C=S at 4, C=NH at 5N-Arylcyanothioformamide + Aryl isocyanate nih.gov
4-Thioxo-2,5-imidazolidindioneC=O at 2 and 5, C=S at 4Hydrolysis of 5-imino-4-thioxo-2-imidazolidinone nih.gov
1,3-bis(hydroxymethyl) benzimidazolin-2-thioneBenzofused ring, C=S at 2, N-CH₂OH groupsUsed as monomer for polyurethanes researchgate.net

Chiral Imidazolidinone Derivatives and Auxiliaries

Chiral imidazolidin-2-ones have carved out a significant niche in asymmetric synthesis, serving as both chiral auxiliaries and organocatalysts. ingentaconnect.comresearchgate.net As chiral auxiliaries, they are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. ingentaconnect.com They have proven effective in directing asymmetric alkylations, aldol (B89426) reactions, and Michael additions. ingentaconnect.comresearchgate.net A key advantage of imidazolidinone-based auxiliaries is their greater stability towards nucleophilic ring-opening compared to the widely used oxazolidinones. researchgate.net

Furthermore, specific chiral imidazolidinones, famously developed by David MacMillan, function as highly effective asymmetric organocatalysts. sigmaaldrich.comjk-sci.com These catalysts operate by reversibly forming chiral iminium ions with α,β-unsaturated aldehydes, which lowers the substrate's LUMO (Lowest Unoccupied Molecular Orbital) and facilitates a wide range of enantioselective transformations. sigmaaldrich.comrsc.org This activation mode has been successfully applied to Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and α-functionalizations of aldehydes. sigmaaldrich.comrsc.orgnih.gov

Chiral Derivative/CatalystRoleApplication in Asymmetric SynthesisReference
General Chiral 2-ImidazolidinonesChiral AuxiliaryAlkylation reactions, Aldol reactions, Michael additions ingentaconnect.comresearchgate.netingentaconnect.com
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinoneOrganocatalyst (1st Gen MacMillan)Diels-Alder reactions sigmaaldrich.com
(2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinoneOrganocatalyst (2nd Gen MacMillan)Friedel-Crafts alkylation of indoles sigmaaldrich.com
Various Imidazolidinone CatalystsOrganocatalyst1,3-Dipolar cycloadditions, α-Chlorination, α-Fluorination sigmaaldrich.comrsc.org

Polymerization and Oligomerization Products of Imidazolidinones

The parent compound, 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, also known as dimethylol ethylene (B1197577) urea (DMEU), is a key monomer and cross-linking agent. wikipedia.orgwikipedia.org Its primary application is in the textile industry for producing wrinkle-resistant fabrics. wikipedia.org The two hydroxymethyl groups of DMEU react with the hydroxyl groups of cellulose (B213188) fibers, forming stable covalent cross-links. This process prevents the cellulose chains from slipping past one another and forming new hydrogen bonds in a creased state, thus imparting a "permanent press" finish to the fabric. wikipedia.org

Derivatives of DMEU can also be incorporated into more complex polymer backbones. For example, benzofused analogues like 1,3-bis(hydroxymethyl) benzimidazolin-2-one and its thione counterpart have been utilized as diol monomers (hard segments) in the synthesis of novel polyurethanes. researchgate.net Additionally, simple N-substituted derivatives such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are used as high-boiling polar aprotic solvents for the synthesis of polymers like polyimides. wikipedia.org The thermal and chemical stability of the imidazolidinone ring makes it a robust component in various polymer applications. wikipedia.org

Imidazolidinone CompoundRole in PolymerizationResulting Polymer/ProductMechanismReference
2-Imidazolidinone, 1,3-bis(hydroxymethyl)- (DMEU)Cross-linking agentWrinkle-resistant cotton fabricReaction of hydroxymethyl groups with cellulose hydroxyls wikipedia.org
1,3-bis(hydroxymethyl) benzimidazolin-2-oneMonomer (Hard Segment)PolyurethanesStep-growth polymerization with diisocyanates researchgate.net
1,3-bis(hydroxymethyl) benzimidazolin-2-thioneMonomer (Hard Segment)PolyurethanesStep-growth polymerization with diisocyanates researchgate.net
1,3-Dimethyl-2-imidazolidinone (DMI)SolventPolyimides (from polyamic acids)Serves as reaction medium for polymerization wikipedia.org

Applications in Materials Science and Polymer Chemistry

Role as Crosslinking Agents in Cellulose-Based Materials

One of the most prominent applications of 1,3-bis(hydroxymethyl)-2-imidazolidinone is as a crosslinking agent for cellulose-based materials such as textiles and wood. This treatment is often referred to as a "durable press" or "wash-and-wear" finish. inflibnet.ac.inirispublishers.com

In the presence of an acidic catalyst, such as magnesium chloride, the hydroxymethyl groups of 1,3-bis(hydroxymethyl)-2-imidazolidinone react with the hydroxyl groups present in the cellulose (B213188) chains of cotton, linen, rayon, and wood. ijret.orgpjsir.orgresearchgate.net This reaction forms ether linkages, creating a network of crosslinks between adjacent cellulose polymers. pjsir.orgresearchgate.net The process, typically carried out using a pad-dry-cure method at elevated temperatures, locks the cellulose chains in place, preventing them from easily slipping past one another. irispublishers.com This chemical modification imparts dimensional stability and wrinkle resistance to the treated materials. pjsir.org It has been demonstrated that these methylol derivatives of ethyleneurea react chemically with cellulose, and the difunctional nature of the compound is what leads to the cross-linkage that significantly alters the physical properties of the fabric. researchgate.net

The crosslinking of cellulose fibers with 1,3-bis(hydroxymethyl)-2-imidazolidinone brings about significant changes in the material's properties.

Improved Wrinkle Resistance and Dimensional Stability: The primary benefit of this treatment is the enhancement of crease recovery and the reduction of shrinkage after washing. irispublishers.comijret.org Treated fabrics exhibit a "durable press" effect, maintaining a smooth appearance. inflibnet.ac.in

Changes in Mechanical Strength: A notable trade-off of the crosslinking process is a reduction in the tensile and tear strength, as well as abrasion resistance of the fabric. inflibnet.ac.inresearchgate.net This is attributed to the increased rigidity of the polymer network, which makes the fibers less able to move and distribute stress. pjsir.org To mitigate this, softeners like polyethylene (B3416737) emulsions are often included in the finishing formulation. inflibnet.ac.inijret.org

Formaldehyde (B43269) Release: A significant concern with the use of 1,3-bis(hydroxymethyl)-2-imidazolidinone and related compounds is the potential for formaldehyde release during the curing process and from the finished product. ijret.org This has led to the development of modified versions, such as methylated or glycolated DMDHEU, which significantly reduce free formaldehyde levels. cottoninc.com

The following table summarizes the typical effects of treating cotton fabric with 1,3-bis(hydroxymethyl)-2-imidazolidinone:

PropertyEffect of TreatmentRationale
Crease Recovery Angle IncreaseCrosslinking restricts the movement of cellulose chains, promoting recovery from wrinkling. ijret.orgresearchgate.net
Washing Shrinkage DecreaseThe stable crosslinked network enhances the dimensional stability of the fabric. irispublishers.com
Tensile and Tear Strength DecreaseThe rigid crosslinks can lead to embrittlement of the fibers, reducing their ability to withstand stress. inflibnet.ac.inpjsir.org
Abrasion Resistance DecreaseIncreased fiber rigidity can lead to more rapid wear and tear. inflibnet.ac.in
Stiffness IncreaseThe crosslinked network reduces the flexibility of the fabric. irispublishers.com

Integration into Resin and Coating Formulations

The reactive nature of 1,3-bis(hydroxymethyl)-2-imidazolidinone makes it a valuable component in various resin and coating formulations beyond textile finishing. Its ability to crosslink with other polymers can improve the durability, adhesion, and chemical resistance of the final product. For instance, in wood coatings, the integration of such crosslinkers can enhance the hardness and protective qualities of the finish. researchgate.net Additionally, compounds with similar reactive groups are used to modify alkyd resins, which are foundational to many paint and varnish formulations, to improve their performance characteristics. mdpi.com It can also act as a formaldehyde scavenger in urea-formaldehyde and melamine-formaldehyde resins, reacting with free formaldehyde to reduce emissions from products like particleboard and other wood composites. google.comgoogle.com

Research on Imidazolidinone-Containing Polymers

The imidazolidinone ring is a stable heterocyclic structure that can be incorporated into the backbone of polymers to create materials with novel properties. Research in this area explores the synthesis and characterization of polymers where 1,3-bis(hydroxymethyl)-2-imidazolidinone or similar imidazolidinone-based monomers are used as building blocks.

For example, novel polyurethanes have been synthesized using 1,3-bis(hydroxymethyl) benzimidazolin-2-one, a derivative of the subject compound, as a hard segment. researchgate.net These polyurethanes, created by reacting the diol with various diisocyanates, were found to be insoluble in most organic solvents and exhibited both crystalline and amorphous domains. researchgate.net Such research opens up possibilities for creating new classes of polymers with unique thermal and mechanical properties. The synthesis of polymers containing the imidazolidinone moiety is an active area of investigation, with potential applications in fields ranging from high-performance plastics to biomedical materials. ontosight.aimdpi.com

Biomedical and Pharmaceutical Research Applications

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

2-Imidazolidinone, 1,3-bis(hydroxymethyl)- serves as a foundational building block for the synthesis of more complex molecules containing the 2-imidazolidinone core. This heterocyclic system is a key structural feature in numerous compounds explored for therapeutic purposes. While direct, single-step synthetic routes from 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- to specific commercial APIs are not extensively detailed in publicly available literature, its role as a precursor for the imidazolidinone scaffold is well-established in synthetic organic chemistry. mdpi.com The functional hydroxymethyl groups provide reactive sites for further chemical elaboration, allowing for the construction of a diverse library of derivatives.

The imidazolidinone ring is a recognized pharmacophore in the development of antimicrobial agents. Although the oxazolidinone class of antibiotics, such as Linezolid, is more prominent, the related imidazolidinone structure is also a subject of significant research. researchgate.net The core structure is used as a scaffold to which various functional groups can be attached to optimize interaction with bacterial or viral targets.

Research into antiviral agents has also explored imidazolidinone derivatives. Studies have shown that modifying the core imidazolidinone structure can lead to compounds with activity against viruses such as the vaccinia virus, Marburg virus, and various herpes viruses. mdpi.comnih.govresearchgate.net For instance, a series of novel 2-aryl-1-hydroxyimidazole derivatives were synthesized and showed inhibitory activity against the Vaccinia virus, with some compounds exhibiting a higher selectivity index than the reference drug Cidofovir. nih.gov Another study detailed the synthesis of camphor-derived iminothiazolidine-4-ones, which demonstrated activity against both vaccinia and Marburg viruses. mdpi.com

The imidazolidinone skeleton is a key component in the design of novel anticancer agents. Its structural versatility allows for the synthesis of derivatives that can interact with various targets involved in cancer cell proliferation and survival. researchgate.netnih.gov

Research has demonstrated that novel series of 1,3-bis(arenesulfonyl)imidazolidin-2-one derivatives exhibit significant inhibitory effects against various cancer cell lines, including lung, renal, and breast cancer cells. nih.gov Specifically, certain compounds showed potent activity against HOP-92 lung cancer cells and CAKI-1 and UO-31 renal cancer cell lines. nih.gov Further studies on 4-imidazolidinone derivatives identified compounds that trigger apoptosis in colorectal cancer cells by inducing reactive oxygen species (ROS) and activating the JNK pathway. nih.govmdpi.com Other synthetic approaches have yielded imidazolidinone analogues that show cytotoxic activities against various cancer cell lines, with some demonstrating potential as selective anticancer agents. researchgate.netresearchgate.netmdpi.commdpi.com

Design and Evaluation of Biologically Active Imidazolidinone Derivatives

Beyond its role as a synthetic intermediate, the imidazolidinone nucleus is actively used as a primary scaffold for designing new therapeutic agents. By systematically modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired biological activity.

Imidazolidinone derivatives have been successfully designed as potent and selective inhibitors of various enzymes and as ligands for specific receptors, highlighting their therapeutic potential in a range of diseases.

Enzyme Inhibitors: A series of imidazolin-2-thione derivatives were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. Several compounds displayed good inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the low micromolar range. nih.gov Other research has focused on imidazolidine-2,4,5-triones as inhibitors of cholinergic enzymes (AChE and BChE), which are targets in Alzheimer's disease treatment. mdpi.com Additionally, imidazolidinone derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for cell division and are targets in cancer therapy. pensoft.net

Receptor Ligands: The imidazoline (B1206853) ring is a well-known structure for ligands targeting imidazoline receptors (I₁, I₂, I₃), which are involved in blood pressure regulation, pain modulation, and other physiological processes. researchgate.netnih.govtci-thaijo.org Selective I₁-imidazoline receptor ligands are of interest for developing antihypertensive drugs with fewer side effects than traditional agents. researchgate.net

Table 1: Imidazolidinone Derivatives as Enzyme Inhibitors and Receptor Ligands

Compound Class Target Key Findings
Imidazolidine-2-thiones VEGFR-2 Kinase Exhibited potent cytotoxic activity on MCF-7 breast cancer cells with IC₅₀ values as low as 3.26 µM. nih.gov
Imidazolidine-2,4,5-triones Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Demonstrated significant inhibition of BChE, with the most active compound showing an IC₅₀ of 1.66 μmol/L. mdpi.com
2-Amino thiazole (B1198619) substituted imidazolidinones Aurora Kinases Molecular docking studies showed strong binding affinity to the enzyme's active site. pensoft.net

A significant body of research has been dedicated to synthesizing imidazolidinone derivatives and evaluating their efficacy against a spectrum of bacterial and fungal pathogens. These studies often involve modifying the core ring with various aromatic and heterocyclic substituents to enhance antimicrobial potency. nih.govnih.govbenthamscience.com

Several studies have reported the synthesis of 2-thioxo-4-imidazolidinones and related compounds, which were tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. ekb.egekb.eg In one study, a specific derivative exhibited activity against both strains with a minimum inhibitory concentration (MIC) of 25 µg/mL. ekb.egekb.eg Other research has explored imidazolyl thiazolidinedione derivatives, which showed broad-spectrum activity against S. aureus, S. epidermidis, E. coli, and P. aeruginosa, with some compounds having MIC values as low as 0.56 µg/mL against P. aeruginosa. arabjchem.org The antifungal potential of these derivatives has also been confirmed against species like Candida albicans and Aspergillus niger. ekb.egekb.eg

Table 2: Selected Antimicrobial and Antifungal Activity of Imidazolidinone Derivatives

Compound Derivative Class Target Organism Activity (MIC)
2-Thioxo-4-imidazolidinones Staphylococcus aureus 25 µg/mL ekb.egekb.eg
2-Thioxo-4-imidazolidinones Pseudomonas aeruginosa 25 µg/mL ekb.egekb.eg
2-Thioxo-4-imidazolidinones Candida albicans Active (Zone of inhibition: 20 mm) ekb.eg
2-Thioxo-4-imidazolidinones Aspergillus niger Active (Zone of inhibition: 15 mm) ekb.eg
Imidazolyl thiazolidinediones S. epidermidis 1.4 µg/mL arabjchem.org
Imidazolyl thiazolidinediones P. aeruginosa 0.56 µg/mL arabjchem.org

The imidazolidinone scaffold has also been explored for its potential in treating central nervous system disorders and cardiovascular conditions.

Anticonvulsant Activity: Derivatives of imidazolidine-2,4-dione (also known as hydantoin) are well-known for their anticonvulsant properties. Research has focused on synthesizing new analogues to develop broad-spectrum anticonvulsants. jpionline.orgnih.govnih.gov Studies using animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have identified promising compounds. nih.gov For example, a hybrid compound incorporating morpholine (B109124) and imidazolidine-2,4-dione moieties demonstrated broader anticonvulsant activity than the established drug phenytoin (B1677684) in the 6 Hz seizure model, with an ED₅₀ of 11.1 mg/kg. nih.gov

Anti-Arrhythmic Activity: The potential of imidazolidinone derivatives to manage cardiac arrhythmias has also been investigated. nih.govnih.govresearchgate.net Synthetic derivatives of imidazolidine-2,4-dione have shown anti-arrhythmic properties in models of chemically-induced arrhythmia. nih.gov One study identified a 5-arylidene derivative that exhibited properties characteristic of Class Ia anti-arrhythmic agents according to the Vaughan Williams classification. nih.gov

Table 3: Neurological and Cardiovascular Activity of Imidazolidinone Derivatives

Activity Compound Class Key Findings
Anticonvulsant 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione Showed broad activity with ED₅₀ of 26.3 mg/kg (MES test) and 11.1 mg/kg (6 Hz test). nih.gov
Anticonvulsant 5,5-Diphenylimidazolidine-2,4-dione Derivatives Compounds demonstrated efficacy against tonic-clonic generalized seizures. jpionline.org
Anti-arrhythmic 5-Arylidene imidazolidine-2,4-dione Derivatives Active in rat coronary artery ligation-reperfusion models; one compound classified as Class Ia-like. nih.gov

Application as Scaffolds in Drug Discovery

The core structure of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, featuring a five-membered ring with reactive hydroxymethyl groups, provides an excellent foundation, or "scaffold," for the development of new therapeutic agents. In drug discovery, a scaffold is a central chemical framework upon which various chemical modifications can be made to create a library of related compounds. These compounds can then be screened for specific biological activities.

The imidazolidinone ring system is a recognized "privileged structure" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. This versatility makes derivatives of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- promising candidates for a range of therapeutic areas. Researchers can chemically modify the hydroxymethyl groups to introduce different functional groups, thereby altering the molecule's size, shape, and electronic properties. This systematic modification allows for the exploration of the structure-activity relationship (SAR), a critical process in optimizing a drug candidate's efficacy and selectivity.

While specific, publicly available examples of large-scale drug discovery campaigns using 1,3-bis(hydroxymethyl)-2-imidazolidinone as the primary scaffold are not extensively detailed in the reviewed literature, the foundational principles of medicinal chemistry strongly support its potential. The known biological activities of related imidazolidinone derivatives, which include antimicrobial and anticancer properties, further underscore the promise of this scaffold. The reactive nature of the hydroxymethyl groups allows for the attachment of various pharmacophores, which are the parts of a molecule responsible for its biological activity.

Table 1: Potential Modifications of the 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- Scaffold

Modification Site Type of Modification Potential Outcome
Hydroxymethyl Groups Esterification Altered solubility and cell permeability
Hydroxymethyl Groups Etherification Introduction of new functional groups
Hydroxymethyl Groups Replacement with other groups Exploration of diverse chemical space

Role in Biomedical Research as Building Blocks for Complex Molecules

Beyond its use as a scaffold, 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- serves as a valuable building block in the synthesis of more complex and intricate molecules for biomedical research. ontosight.ai Its pre-formed cyclic urea (B33335) structure and bifunctional nature, owing to the two hydroxymethyl groups, make it an efficient starting material for constructing larger, multi-ring systems. ontosight.ai

This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer, antibacterial, and antiviral activities. ontosight.ai The ability to readily introduce this stable heterocyclic core into a larger molecular framework is a significant advantage in synthetic organic chemistry.

For instance, the hydroxymethyl groups can be converted into other reactive functionalities, such as halides or tosylates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the initial building block into more complex structures with defined stereochemistry and functionality.

Research in this area often focuses on the synthesis of novel heterocyclic compounds that may exhibit interesting biological properties. The imidazolidinone core can impart specific conformational constraints on the final molecule, which can be crucial for its interaction with biological targets like enzymes or receptors. While detailed synthetic pathways for specific, named complex molecules originating from 1,3-bis(hydroxymethyl)-2-imidazolidinone are proprietary or not widely published, its utility as a foundational component is recognized within the scientific community.

Table 2: Chemical Properties of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Property Value
Molecular Formula C5H10N2O3
Molecular Weight 146.15 g/mol
Appearance White crystalline solid

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms in Imidazolidinone Synthesis

The synthesis of the core 2-imidazolidinone ring is a subject of detailed mechanistic study, often involving the cyclization of a vicinal diamine with a carbonyl source. While various methods exist, including the use of phosgene (B1210022) or chloroformates, the "urea method" is a common approach. mdpi.comgoogle.com This method typically involves the reaction of an ethylenediamine (B42938) derivative with urea (B33335).

Computational studies, particularly using density functional theory (DFT), have been instrumental in mapping the reaction pathways. For instance, investigations into the synthesis of the related 1,3-dimethyl-2-imidazolidinone (B1670677) from N,N'-dimethylethylenediamine and urea reveal a nucleophilic cyclization reaction that proceeds through two key ammonia (B1221849) elimination steps. nih.gov

The proposed mechanism involves an initial attack of one of the amine groups on the carbonyl carbon of urea, leading to the formation of an intermediate and the elimination of the first molecule of ammonia. nih.gov This is followed by an intramolecular cyclization, where the second amine group attacks the newly formed carbonyl group, resulting in the elimination of a second ammonia molecule to form the stable five-membered ring. nih.gov

A critical finding from these computational models is the catalytic role of water. While it acts as a solvent, water also significantly lowers the activation energy barriers for the ammonia elimination steps by serving as a proton exchange bridge. nih.gov This bridge facilitates the difficult proton migration from the nitrogen atoms of the diamine to the urea moiety, a process that has a high activation barrier (~50 kcal mol⁻¹) in the absence of water. nih.gov With water's participation, the barrier is considerably reduced to approximately 30 kcal mol⁻¹, highlighting its strong catalytic effect. nih.gov

Once the 2-imidazolidinone ring is formed, the synthesis of 1,3-bis(hydroxymethyl)-2-imidazolidinone is completed by the hydroxymethylation of the two nitrogen atoms. This is achieved through a reaction with formaldehyde (B43269). The lone pairs on the nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing density functional theory (DFT), provide profound insights into the electronic structure and reactivity of imidazolidinone derivatives. These computational methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data. nih.govresearchgate.net

Studies on analogous cyclic urea systems demonstrate that DFT methods can accurately predict optimized molecular geometries. nih.gov Analysis of the electronic properties often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and charge transfer potential within the molecule. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to interpret the electronic structure. nih.gov It provides information about charge distribution, intramolecular charge transfer, and hyperconjugative interactions. For example, in a related benzimidazolin-2-one derivative, NBO analysis revealed significant stabilization energy arising from the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. nih.gov Such interactions are crucial for the stability and chemical behavior of the molecule. The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of electrophilic and nucleophilic attack, offering a visual representation of the charge distribution and reactive sites on the molecule. researchgate.net

These computational approaches are also vital for understanding reaction mechanisms, as discussed previously. By mapping the potential energy surface and identifying transition states, researchers can calculate activation barriers for different reaction pathways, providing a theoretical basis for observed reaction kinetics and outcomes. nih.gov

Conformational Analysis and Molecular Modeling

The five-membered imidazolidinone ring is not planar and exhibits distinct conformational flexibility. Computational molecular modeling is the primary tool for investigating the conformational landscape of these molecules, identifying stable conformers and the energy barriers for interconversion.

For the closely related 1,3-dimethyl-2-imidazolidinone (DMI), detailed conformational analyses have been performed using both ab initio and DFT methods. researchgate.netresearchgate.net These studies have identified the "twist" conformation, which has C2 symmetry, as the most stable energy minimum on the potential energy surface. researchgate.netresearchgate.net An alternative "envelope" conformation, with Cs symmetry, was found not to be a minimum but rather lies close to the planar transition state. researchgate.net

The energy difference between the stable twist conformer and the planar transition state (C2v symmetry) represents the barrier for ring puckering. This barrier has been calculated to be in the range of 1.5 to 4.24 kcal/mol, depending on the level of theory used. researchgate.netresearchgate.net This relatively low energy barrier indicates that the ring is flexible and can undergo rapid conformational changes at ambient temperatures. The presence of the N,N'-bis(hydroxymethyl) substituents in 2-imidazolidinone, 1,3-bis(hydroxymethyl)- is expected to introduce further conformational possibilities due to the rotation around the N-CH₂ and C-OH bonds, potentially leading to various orientations of the hydroxymethyl groups relative to the ring. These orientations can be influenced by intramolecular hydrogen bonding.

Conformer/StateSymmetryRelative Energy (kcal/mol)Reference
TwistC20.0 researchgate.net
Planar (Transition State)C2v1.5 - 4.24 researchgate.netresearchgate.net
EnvelopeCsNot a stable minimum researchgate.net

Table 1: Calculated relative energies for conformations of 1,3-dimethyl-2-imidazolidinone, a structural analog.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural verification and detailed analysis of 2-imidazolidinone, 1,3-bis(hydroxymethyl)- and related compounds. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are the most prominent methods used.

NMR spectroscopy is a fundamental technique for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq For 2-imidazolidinone, 1,3-bis(hydroxymethyl)-, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. amazonaws.commdpi.com

In the ¹H NMR spectrum, the protons of the ethylenediamine backbone of the ring (at the C4 and C5 positions) are expected to appear as a singlet, as they are chemically equivalent. The methylene (B1212753) protons of the two N-hydroxymethyl groups (-N-CH₂-OH) would also give rise to a distinct signal, typically a doublet if coupled to the hydroxyl proton, or a singlet if exchange with the solvent is rapid. The hydroxyl protons (-OH) themselves would appear as a broad signal, the position of which is concentration and solvent dependent.

In the ¹³C NMR spectrum, three distinct signals are expected. The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield. The two equivalent carbons of the ethylenediamine ring (C4 and C5) will produce a single signal, and the two equivalent carbons of the hydroxymethyl groups (-CH₂OH) will also result in a single signal. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, while 2D NMR techniques such as HMQC and HMBC can establish correlations between protons and carbons, confirming the connectivity of the molecule. mdpi.com

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H-CH₂-CH₂- (Ring)~3.4-3.6Singlet
¹H-N-CH₂-OH~4.5-5.0Singlet or Doublet
¹H-OHVariable, BroadSinglet (broad)
¹³CC=O (C2)~160-165-
¹³C-N-CH₂-OH~70-75-
¹³C-CH₂-CH₂- (C4, C5)~40-45-

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- based on data for analogous structures.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule. semanticscholar.orgmdpi.com The spectra are complementary and allow for the identification of key functional groups. For 2-imidazolidinone, 1,3-bis(hydroxymethyl)-, the vibrational spectra are characterized by several key features.

The most prominent band in the IR spectrum is typically the strong absorption due to the C=O (carbonyl) stretching vibration, which is expected in the region of 1680-1700 cm⁻¹. researchgate.net The exact position can be influenced by hydrogen bonding. The O-H stretching vibrations from the hydroxymethyl groups give rise to a broad and strong band in the region of 3200-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the methylene groups appear in the 2800-3000 cm⁻¹ range. mdpi.com The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to C-N stretching, C-C stretching, and various bending and deformation modes of the ring and its substituents. researchgate.net

Computational methods are often used in conjunction with experimental spectroscopy to provide a complete and accurate assignment of the observed vibrational bands. nih.govresearchgate.net By calculating the vibrational frequencies and their corresponding potential energy distributions (PEDs), each experimental band can be assigned to specific molecular motions. nih.gov

Wavenumber Range (cm⁻¹)AssignmentSpectroscopy Method
3200 - 3500O-H stretchingIR (Strong, Broad), Raman (Weak)
2800 - 3000C-H stretchingIR (Medium), Raman (Strong)
1680 - 1700C=O stretchingIR (Strong), Raman (Medium)
1400 - 1500CH₂ scissoring/bendingIR (Medium), Raman (Medium)
1200 - 1300C-N stretchingIR (Medium), Raman (Medium)
1000 - 1100C-O stretchingIR (Strong), Raman (Weak)

Table 3: Characteristic vibrational frequencies and their assignments for 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-.

Environmental Research and Regulatory Assessment Contexts

Environmental Fate and Transport Studies

The environmental behavior of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is primarily dictated by its chemical stability in aqueous environments and its susceptibility to biological degradation. These processes determine its persistence, potential for transport, and the nature of the degradation products released into environmental compartments.

A defining characteristic of 1,3-bis(hydroxymethyl)-2-imidazolidinone in environmental systems is its tendency to undergo hydrolysis. This chemical process involves the cleavage of the hydroxymethyl groups, leading to the release of formaldehyde (B43269) into the surrounding medium. industrialchemicals.gov.au The compound is expected to be unstable in dilute aqueous solutions at neutral pH, where the methylol groups are cleaved to generate formaldehyde and the parent imidazolidinone structure. industrialchemicals.gov.au

The rate of this hydrolysis and the subsequent release of formaldehyde are dependent on environmental conditions, particularly pH. Studies on analogous formaldehyde-releasing biocides demonstrate that hydrolysis is often most rapid under acidic conditions. regulations.gov For instance, kinetic studies of similar imidazolidinone structures show that the decomposition follows apparent first-order kinetics at acidic pH (below 5), while proceeding to an equilibrium state under reversible first- and second-order kinetics at higher pH levels. nih.gov The half-life of related compounds in aqueous solutions can range from less than one hour to approximately seven hours, confirming that the substance is not hydrolytically stable. regulations.gov Most of the formaldehyde released into water is expected to remain dissolved rather than volatilizing into the atmosphere. industrialchemicals.gov.au

Table 1: Factors Influencing Hydrolysis and Formaldehyde Release

Environmental FactorInfluence on 1,3-bis(hydroxymethyl)-2-imidazolidinoneKey Findings from Analogous Compounds
pHPrimary driver of hydrolysis rate.Maximum formaldehyde release is often observed at acidic pH (e.g., pH 4). regulations.gov
TemperatureInfluences the rate of chemical reactions.Kinetic studies are typically conducted at controlled temperatures (e.g., 37°C or 60°C) to determine reaction rates and half-life. nih.gov
Aqueous EnvironmentHydrolysis is the key degradation pathway in water.The compound is considered unstable in dilute aqueous solutions. industrialchemicals.gov.au Half-lives in buffered solutions are typically on the scale of hours. regulations.gov

Ecotoxicological Profiling in Environmental Compartments

The ecotoxicological profile of 1,3-bis(hydroxymethyl)-2-imidazolidinone is largely influenced by its hydrolysis products, primarily formaldehyde. The assessment of its risk to aquatic ecosystems considers the toxicity of both the parent compound and its degradants.

Based on available data for the parent compound and its hydrolysis products, 1,3-bis(hydroxymethyl)-2-imidazolidinone is categorized as not toxic to aquatic life. industrialchemicals.gov.au This classification is generally applied when acute toxicity values, such as the LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%), are above 1 mg/L. industrialchemicals.gov.au The main pathway for environmental release is considered to be from industrial uses into wastewater, which may subsequently be released into the aquatic environment after treatment. industrialchemicals.gov.au The toxicity of the substance in aquatic systems is closely linked to the formaldehyde released upon hydrolysis. industrialchemicals.gov.au Therefore, the ecotoxicological effects observed are often attributed to formaldehyde, a well-studied compound with known impacts on aquatic organisms.

Table 2: Ecotoxicological Profile and Classification

EndpointFindingBasis for Classification
Acute Aquatic ToxicityCategorised as "Not Toxic". industrialchemicals.gov.auAquatic toxicity values for the chemical and its hydrolysis products are above 1 mg/L. industrialchemicals.gov.au
Primary ToxicantFormaldehyde (hydrolysis product).The toxicity of the parent compound is largely determined by its release of formaldehyde in aqueous media. industrialchemicals.gov.au

International and National Regulatory Frameworks

The regulation of 1,3-bis(hydroxymethyl)-2-imidazolidinone is handled by various national and international bodies that assess the risks of industrial chemicals to human health and the environment. These assessments often focus on its use as a preservative and its potential to release formaldehyde.

In Australia, hydroxymethylated imidazolidinones, including 1,3-bis(hydroxymethyl)-2-imidazolidinone, have been evaluated by the Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.au The AICIS evaluation focuses on the environmental risks associated with the chemical's lifecycle, particularly its release from industrial facilities into wastewater. The assessment considers its environmental fate, including hydrolysis and biodegradation, and its ecotoxicological effects. industrialchemicals.gov.au Previously, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted assessments under its Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, which provided risk profiles for chemicals on the Australian Inventory of Chemical Substances. industrialchemicals.gov.au

In the United States, 1,3-bis(hydroxymethyl)-2-imidazolidinone is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, which is managed by the EPA. epa.gov Its presence on this inventory means it is approved for commerce in the U.S. The EPA evaluates chemicals through various programs, such as the High Production Volume (HPV) Challenge Program, which develops screening-level hazard characterizations for chemicals produced or imported in large quantities. epa.gov For related hydantoin (B18101) compounds used as antimicrobial pesticides, the EPA conducts registration reviews to assess human health and ecological risks. epa.gov These regulatory frameworks ensure that the environmental and health aspects of the chemical are evaluated based on available scientific data.

Evaluation by International Bodies (e.g., OECD, EPA)

The environmental and health impacts of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, also known as Dimethylol ethylene (B1197577) urea (B33335) (DMEU), have been subject to evaluation by various international and national regulatory bodies. These assessments are typically conducted within frameworks established by organizations like the Organisation for Economic Co-operation and Development (OECD) and national agencies such as the United States Environmental Protection Agency (EPA) and the Australian Industrial Chemicals Introduction Scheme (AICIS).

These evaluations often utilize the Screening Information Data Set (SIDS), an internationally agreed-upon set of endpoints for screening-level hazard characterization. epa.gov This framework was part of initiatives like the High Production Volume (HPV) Challenge Program in the United States, which aimed to gather and make public health and environmental effects information on chemicals produced or imported in large quantities. epa.gov

The Australian Industrial Chemicals Introduction Scheme (AICIS) conducted an evaluation of a group of chemicals including DMEU (CAS RN 136-84-5), categorized as hydroxymethylated imidazolidinones. industrialchemicals.gov.au These chemicals are recognized as formaldehyde-releasing preservatives. industrialchemicals.gov.au The primary concern highlighted in such evaluations is the potential for these chemicals to release formaldehyde, a known skin sensitizer (B1316253) and carcinogen. wikipedia.org

The assessments by these bodies consider the chemical's persistence, bioaccumulation potential, and toxicity (PBT) to determine environmental risk. nih.gov While specific, comprehensive OECD SIDS reports or EPA risk assessments solely for 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- were not prominently available, the evaluation frameworks provide a clear structure for assessing its environmental and health profile.

Research Findings from Regulatory Assessments

Evaluations by bodies like AICIS focus on the intrinsic hazardous properties of the chemical and its potential for exposure. For formaldehyde-releasers like DMEU, the key toxicological endpoints of concern are related to the effects of formaldehyde.

Key Findings:

Formaldehyde Release: The primary mechanism of toxicity and environmental concern is the release of formaldehyde through hydrolysis. industrialchemicals.gov.au

Use and Exposure: DMEU and related compounds are used in a wide array of industrial, consumer, and household products, including adhesives, cleaning products, cosmetics, paints, and textile finishing agents. industrialchemicals.gov.au This widespread use indicates a potential for broad environmental release and human exposure.

The following tables summarize the type of data considered in regulatory evaluations, based on assessments of formaldehyde-releasing chemicals.

Table 1: Chemical Identity and Use Profile

IdentifierInformationSource
Chemical Name2-Imidazolidinone, 1,3-bis(hydroxymethyl)- industrialchemicals.gov.au
Common NameDimethylol ethylene urea (DMEU) industrialchemicals.gov.auwikipedia.org
CAS Registry Number136-84-5 industrialchemicals.gov.au
Primary FunctionAntimicrobial preservative, cross-linking agent (textile finishing) industrialchemicals.gov.auwikipedia.org
Reported International UsesAdhesives, cleaning products, cosmetics, paints, coatings, polymers, textile and leather finishing industrialchemicals.gov.au

Table 2: Summary of Environmental Hazard Considerations

EndpointFinding/ConcernBasis of ConcernSource
HydrolysisReleases formaldehyde in the presence of water.The chemical structure contains hydroxymethyl groups that are unstable in aqueous solutions. industrialchemicals.gov.au
BiodegradabilityConsidered in environmental fate assessments to determine persistence.OECD Test Guidelines (e.g., Test No. 301) are used to assess ready biodegradability. oecd.org
Aquatic ToxicityThe toxicity of the parent compound and its degradation products (formaldehyde) are assessed.Concerns for acute and chronic risks to fish, aquatic invertebrates, and plants. specialchem.com
Regulatory StatusEvaluated as part of the hydroxymethylated imidazolidinones group by AICIS.Identified as a formaldehyde-releasing preservative. industrialchemicals.gov.au

The EPA's approach to similar antimicrobial pesticides involves registration reviews that would assess ecological exposure and risks, though a specific, recent assessment for DMEU was not detailed in the provided context. epa.gov The process would typically involve evaluating data on environmental fate, and aquatic and terrestrial toxicity to determine potential risks to non-target organisms. epa.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMEU), and how do reaction conditions influence product purity?

  • Methodological Answer : DMEU is synthesized via hydroxymethylation of ethyleneurea using formaldehyde under alkaline conditions (pH 8–10). Key factors include molar ratios (ethyleneurea:formaldehyde ≈ 1:2), temperature control (60–80°C), and reaction time (2–4 hours). Purity is assessed via HPLC or NMR to monitor residual formaldehyde and byproducts like methylol intermediates . Post-synthesis purification involves vacuum distillation or recrystallization from ethanol-water mixtures.

Q. How is DMEU characterized structurally, and what spectroscopic techniques are critical for confirming its identity?

  • Methodological Answer : Structural confirmation requires:

  • NMR : 1^1H and 13^13C NMR to identify hydroxymethyl (–CH2_2OH) groups (δ 4.5–5.0 ppm) and imidazolidinone ring protons (δ 3.0–4.0 ppm) .
  • FT-IR : Peaks at 3300 cm1^{-1} (O–H stretch), 1650–1700 cm1^{-1} (C=O), and 1050 cm1^{-1} (C–O) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ at m/z 147.1 .

Q. What are the key applications of DMEU in material science, particularly in polymer crosslinking?

  • Methodological Answer : DMEU acts as a crosslinker in cellulose-based polymers (e.g., textiles, wood composites) via etherification. Experimental protocols involve:

  • Textile Finishing : Impregnation with 5–10% DMEU solution, catalysis by MgCl2_2 (0.5–1.0%), and curing at 150–160°C for 3–5 minutes to achieve wrinkle resistance .
  • Wood Modification : Aqueous DMEU solutions (10–20%) are infused into wood under vacuum, followed by thermal curing to enhance dimensional stability .

Advanced Research Questions

Q. How does the crosslinking efficiency of DMEU compare to its derivatives (e.g., DMDHEU) under varying pH and temperature conditions?

  • Methodological Answer : Comparative studies using DSC and tensile testing reveal:

  • DMEU : Optimal crosslinking at pH 4–5 (citric acid catalyst) and 150°C, with 70–80% efficiency. Hydrolytic stability decreases above pH 7 due to –CH2_2OH group degradation .
  • DMDHEU (CAS 1854-26-8) : Higher resistance to hydrolysis (pH 3–9) due to additional hydroxyl groups, but requires higher curing temperatures (160–170°C) . Data contradictions in efficiency metrics may arise from differences in substrate porosity or catalyst type .

Q. What mechanisms explain DMEU’s degradation in aqueous environments, and how can its stability be experimentally quantified?

  • Methodological Answer : Degradation involves hydrolysis of methylol groups to formaldehyde and ethyleneurea. Stability assays include:

  • Accelerated Aging : Incubate DMEU solutions at 40°C/75% RH for 28 days; quantify residual DMEU via HPLC and formaldehyde release via chromotropic acid method .
  • Kinetic Modeling : Pseudo-first-order rate constants (kk) are derived from time-resolved NMR or UV-Vis data to predict shelf-life .

Q. How do conflicting data on DMEU’s environmental impact (e.g., ecotoxicity vs. biodegradability) align with regulatory assessments?

  • Methodological Answer : AICIS reports (2023) classify DMEU as low-risk (LC50_{50} > 100 mg/L for Daphnia magna), but contradictory studies note formaldehyde release as a concern. Researchers should:

  • Validate Ecotoxicity : Use OECD Test 202 (acute immobilization) with controlled formaldehyde scavengers (e.g., urea) .
  • Biodegradation Tests : Apply OECD 301B (CO2_2 evolution) to distinguish DMEU’s inherent biodegradability from formaldehyde byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Reactant of Route 2
Reactant of Route 2
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.